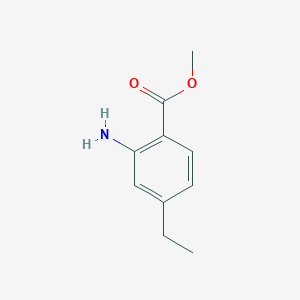

Methyl 2-amino-4-ethylbenzoate

Description

Significance of Aminobenzoate Scaffolds in Modern Chemical Research

Aminobenzoate scaffolds, such as that found in Methyl 2-amino-4-ethylbenzoate, are of considerable interest in modern chemical research. These structures are integral to the development of new pharmaceuticals and other biologically active molecules. For instance, para-aminobenzoic acid (PABA), a fundamental aminobenzoate, is a precursor in the synthesis of folic acid, a vital vitamin for DNA synthesis and replication. researchgate.netnih.gov The versatility of the aminobenzoate structure, with its capacity for substitution at both the amino and carboxyl groups, makes it a valuable building block in medicinal chemistry. nih.gov

Derivatives of aminobenzoic acid have been explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.comontosight.ai The inherent biological activity of the aminobenzoate core, combined with the potential for diverse chemical modifications, allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects. mdpi.com The formation of Schiff bases from aminobenzoate derivatives is one such modification that has been investigated for its biological activities. amazonaws.com The general importance of heterocyclic compounds, which can be synthesized from aminobenzoate precursors, is also well-established in drug discovery. idosi.org

Historical Perspective on the Study of this compound Analogues and Related Compounds

While specific historical research on this compound is not extensively documented in readily available literature, the study of its analogues provides a valuable historical context. Research into related aminobenzoate esters has been ongoing for decades. For example, studies on tricarbonylchromium complexes of various substituted benzoic acid esters, including aminobenzoate derivatives, were conducted to understand their spectral and preparative data. researchgate.net

The synthesis and characterization of various aminobenzoate esters have been a consistent theme in organic chemistry. For instance, methods for preparing compounds like ethyl 3-amino-4-methylbenzoate have been developed, highlighting its role as an intermediate in the synthesis of other molecules. chembk.com Furthermore, research into the synthesis of maleic anhydride (B1165640) copolymers with 2-amino ethyl benzoate (B1203000) groups demonstrates the utility of aminobenzoate derivatives in polymer chemistry. ajchem-a.com The study of related compounds, such as Methyl 4-ethylbenzoate, has also been of interest, particularly in the context of its synthesis and physical properties. biosynth.com

Current Research Landscape and Unexplored Avenues in the Academic Understanding of this compound

The current research landscape for this compound itself appears to be focused on its availability as a chemical intermediate. Several chemical suppliers list it in their catalogs, indicating its use in synthesis. bldpharm.comaksci.comsigmaaldrich.com However, in-depth academic studies focusing specifically on the biological activity or unique applications of this compound are not prominent in the search results.

There is significant research on closely related isomers and analogues. For example, Methyl 4-amino-2-ethylbenzoate and Methyl 4-(2-amino-ethyl)-benzoate are documented, with some information available on their properties and use as intermediates. alfa-chemistry.comsmallmolecules.comchemimpex.comchemimpex.comglpbio.com A significant body of research exists for more complex molecules that incorporate a similar structural motif, such as Methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate, which is a key intermediate in the synthesis of the anticancer drug Pemetrexed. nih.govlgcstandards.comfishersci.cafluorochem.co.ukpharmaffiliates.comtcichemicals.comtcichemicals.comchemicalbook.comavantorsciences.combldpharm.com

This suggests that while this compound is a known compound, its specific potential remains an underexplored avenue for academic research. Future studies could investigate its unique biological properties, potential as a building block for novel therapeutic agents, or its application in materials science, similar to the research conducted on its analogues.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 912575-11-2 | bldpharm.com |

| Molecular Formula | C10H13NO2 | bldpharm.comaksci.com |

| Molecular Weight | 179.22 | bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 2-amino-4-ethylbenzoate |

InChI |

InChI=1S/C10H13NO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3,11H2,1-2H3 |

InChI Key |

QTXREZLNABTYQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Amino 4 Ethylbenzoate and Its Advanced Intermediates

Conventional Multistep Synthetic Routes to Methyl 2-amino-4-ethylbenzoate

Traditional approaches to the synthesis of this compound typically involve a series of well-established organic reactions. These routes provide reliable access to the target molecule, albeit sometimes with the drawback of multiple steps and the use of stoichiometric reagents.

Esterification Reactions for this compound Synthesis

Esterification is a fundamental transformation in the synthesis of this compound, converting a carboxylic acid to its corresponding ester. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method employed. chemicalbook.comquora.com For instance, 2-amino-4-ethylbenzoic acid can be reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired methyl ester. chemicalbook.comquora.com The reversible nature of this reaction often necessitates strategies to drive the equilibrium towards the product, such as using an excess of the alcohol or removing the water formed during the reaction. chemicalbook.comlibretexts.org

Alternative esterification methods include the use of dehydrating agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride (B1165640), prior to reaction with methanol. These methods can often be performed under milder conditions.

Aromatic Functionalization Strategies for Ethyl Substituent Introduction

The introduction of the ethyl group onto the aromatic ring is a critical step in the synthesis. Friedel-Crafts alkylation is a primary strategy for this transformation, where an ethylating agent, such as ethyl halide or ethanol (B145695), reacts with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst. The position of the ethyl group is directed by the existing substituents on the ring.

Another approach involves the acylation of the aromatic ring followed by a reduction step. For example, a Friedel-Crafts acylation with an acetylating agent would introduce an acetyl group, which can then be reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction.

Nitro Group Reduction Techniques for Amine Moiety Formation in Related Structures

The formation of the amine group is often accomplished by the reduction of a corresponding nitro group. nih.gov This transformation is a cornerstone of aromatic amine synthesis and can be achieved using a variety of reducing agents. acs.org A common laboratory and industrial method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com This method is often clean and efficient. commonorganicchemistry.com

Chemical reduction methods are also widely used. Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid, such as hydrochloric acid, are effective for this purpose. chemistrystudent.com Other reducing agents include tin(II) chloride (SnCl2) and sodium dithionite. commonorganicchemistry.com The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure chemoselectivity. acs.org

| Reagent/Catalyst | Conditions | Notes |

| H₂/Pd/C | Hydrogen gas, often at elevated pressure | Highly efficient, but can reduce other functional groups. |

| H₂/Raney Ni | Hydrogen gas | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl | Acidic conditions | A classic and cost-effective method. |

| Sn/HCl | Acidic conditions | Another traditional and effective method. chemistrystudent.com |

| SnCl₂ | Mild acidic or neutral conditions | Offers good chemoselectivity for sensitive substrates. commonorganicchemistry.com |

| Na₂S₂O₄ | Aqueous or alcoholic solutions | A milder reducing agent. |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of this compound to minimize waste, reduce energy consumption, and utilize less hazardous substances.

Solvent-Free and Aqueous Medium Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, where the reactants themselves act as the solvent, can lead to higher reaction rates and easier product isolation. bohrium.com Microwave-assisted organic synthesis (MAOS) is a technique that often allows for solvent-free conditions and can significantly reduce reaction times. bohrium.com

The use of water as a solvent is another important green chemistry approach. organic-chemistry.org While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or surfactant-type catalysts can facilitate reactions in aqueous media. organic-chemistry.org These methods offer the benefits of being non-flammable, non-toxic, and inexpensive.

Catalytic Methods for Enhanced Atom Economy and Efficiency

Catalytic reactions are central to green chemistry as they can significantly improve atom economy, a measure of how efficiently all atoms in the reactants are incorporated into the desired product. jocpr.com The use of catalysts allows for reactions to proceed with high selectivity and under milder conditions, reducing energy consumption and the formation of byproducts. nih.gov

In the context of this compound synthesis, the development of solid acid catalysts for esterification is an area of active research. mdpi.com These catalysts, such as zeolites or ion-exchange resins, can be easily separated from the reaction mixture and reused, simplifying the work-up process and reducing waste. mdpi.com Similarly, in nitro group reduction, the use of recyclable catalysts or catalytic transfer hydrogenation methods, which avoid the need for high-pressure hydrogen gas, contribute to a greener synthetic process. orgsyn.org The ultimate goal of these catalytic methods is to create a more sustainable and economically viable route to this important chemical intermediate. researchgate.net

| Green Chemistry Approach | Key Features | Examples |

| Solvent-Free Reactions | Reduced solvent waste, potentially faster reactions. | Microwave-assisted synthesis. bohrium.com |

| Aqueous Medium Synthesis | Use of a non-toxic, non-flammable, and inexpensive solvent. organic-chemistry.org | Reactions with phase-transfer or surfactant-type catalysts. organic-chemistry.org |

| Solid Acid Catalysis | Recyclable catalysts, simplified work-up. | Zeolites, ion-exchange resins for esterification. mdpi.com |

| Catalytic Transfer Hydrogenation | Avoids high-pressure hydrogen gas. | Use of a hydrogen donor in the presence of a catalyst for nitro reduction. |

Renewable Feedstock Utilization in Precursor Synthesis

The chemical industry is increasingly exploring the use of renewable feedstocks to replace traditional petroleum-based starting materials, aiming for more sustainable manufacturing processes. semanticscholar.org For aromatic compounds like this compound, the core benzoic acid structure is a key target for bio-based production.

Metabolic engineering of microorganisms has demonstrated promising routes to produce aromatic platform chemicals from simple sugars like glucose. nih.gov For instance, engineered strains of Escherichia coli have been developed to synthesize p-hydroxybenzoic acid (4HBA) and benzoic acid directly from glucose. nih.govnih.govresearchgate.net One reported strategy involved fed-batch fermentation of an engineered E. coli strain, which resulted in the production of 2.37 g/L of benzoic acid. nih.gov Another study achieved a concentration of 12 g/L of p-hydroxybenzoic acid from glucose. nih.gov These microbial synthesis routes often leverage and optimize natural metabolic pathways, such as the shikimate pathway, to channel carbon from glucose into aromatic ring synthesis. researchgate.net

Lignin (B12514952), an abundant biopolymer found in plant cell walls, represents a significant and underutilized source of renewable aromatic compounds. nih.govnih.govacs.org Lignin is a heterogeneous polymer composed of phenylpropanoid units, which can be broken down through various depolymerization techniques (e.g., oxidative or reductive methods) to yield valuable aromatic monomers like vanillin, ferulic acid, and p-coumaric acid. nih.govusda.govbohrium.com These monomers can then serve as starting materials for further chemical or biological conversion. Synthetic biology approaches are being applied to engineer microbes, such as Pseudomonas putida and Corynebacterium glutamicum, to convert these lignin-derived aromatics into platform chemicals, including benzoic acid derivatives. usda.govuni-saarland.de

While direct microbial synthesis of this compound has not been reported, the successful production of its core precursors, such as benzoic acid and p-hydroxybenzoic acid, from renewable feedstocks like glucose and lignin establishes a viable pathway. These bio-based intermediates could then be converted into the final target compound through subsequent, conventional chemical transformations such as nitration, reduction, and esterification.

Catalytic Strategies in the Synthesis of this compound and its Analogues

Catalysis is fundamental to the efficient and selective synthesis of functionalized aromatic compounds. Both homogeneous and heterogeneous catalytic systems are employed for key transformations such as the formation of the amine group (typically by reduction of a nitro group) and the ester moiety.

Homogeneous Catalysis in Amine Formation and Esterification

Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity and activity under mild conditions due to their well-defined active sites. The synthesis of aromatic amines, a key step for producing aminobenzoates, is frequently achieved through the hydrogenation of the corresponding nitroarenes. While heterogeneous catalysts are more common, several homogeneous systems based on noble metals like ruthenium, rhodium, and iridium have been developed for this purpose. nih.govacs.org More recently, catalysts based on more abundant and less toxic base metals, such as manganese, have been shown to be effective for the chemoselective reduction of nitroarenes to anilines using molecular hydrogen. nih.govacs.org These catalysts can exhibit high functional group tolerance, selectively reducing the nitro group without affecting other sensitive moieties like halogens or double bonds. nih.gov For example, ruthenium carbonyl complexes have been used as catalysts for the reduction of nitro compounds to amines using a mixture of carbon monoxide and hydrogen. google.com

For the esterification step, which converts the carboxylic acid to a methyl ester, homogeneous acid catalysis is a well-established method (Fischer esterification). researchgate.net However, for more specialized applications, transition metal complexes can also be employed. Zinc(II) salts with basic counterions (e.g., acetate) have been shown to act as effective homogeneous catalysts for the solvent-free esterification of fatty acids, demonstrating the potential for base-metal catalysis in this area as well. nih.gov

Heterogeneous Catalysis for Sustainable Production Pathways

Heterogeneous catalysts are widely favored in industrial processes due to their stability, ease of separation from the reaction mixture, and recyclability, which are key tenets of sustainable production. researchgate.net The catalytic hydrogenation of nitroaromatics to produce the corresponding anilines is a cornerstone reaction in this field. Noble metals, particularly palladium or platinum supported on activated carbon (Pd/C, Pt/C), are highly efficient catalysts for this transformation.

Recent research has also focused on developing catalysts from more abundant and cost-effective metals. For example, silver nanoparticles supported on titania (Ag/TiO₂) have demonstrated high activity for the reduction of nitroarenes to aryl amines using reducing agents like sodium borohydride (B1222165). nih.gov Kinetic studies with such catalysts have shown that the reaction rate is influenced by the electronic nature of substituents on the aromatic ring, with electron-withdrawing groups generally leading to faster reduction. nih.gov Copper-based heterogeneous catalysts have also been explored for the synthesis of secondary amines via reductive amination or hydrogen borrowing mechanisms, offering a sustainable one-pot reaction pathway. researchgate.net

For the esterification reaction, solid acid catalysts provide a green alternative to homogeneous mineral acids like sulfuric acid. abo.fi Materials such as zeolites and ion-exchange resins can effectively catalyze the esterification of carboxylic acids with alcohols and are easily removed by filtration, minimizing waste and corrosion issues.

Organocatalysis and Biocatalysis in Stereoselective Synthesis of Analogues

The synthesis of chiral analogues of this compound, particularly those with stereocenters in the side chain or elsewhere, often requires advanced asymmetric catalytic methods. Organocatalysis and biocatalysis have emerged as powerful tools for creating enantiomerically pure molecules.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field provides diverse strategies for synthesizing noncanonical amino acids and their derivatives. rsc.orgrsc.org For example, chiral aminothiourea catalysts can promote Mannich reactions to produce enantioenriched α-amino esters from imino ester surrogates. acs.org Chiral aldehydes, acting as organocatalysts, can activate N-unprotected amino esters to facilitate asymmetric α-functionalization reactions. nih.gov These methods offer a metal-free approach to building chiral complexity in molecules analogous to the target compound.

Biocatalysis employs enzymes as natural catalysts, which are renowned for their exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions. wiley.com For the synthesis of chiral amines, enzymes such as transaminases, imine reductases, and amine dehydrogenases are increasingly used. researchgate.netmdpi.com These enzymes can catalyze the asymmetric reductive amination of ketones or the amination of carbonyl groups to produce chiral amines with high enantiomeric excess. wiley.commdpi.com

For the esterification step, lipases are highly versatile biocatalysts. researchgate.netresearchgate.net They can catalyze the esterification or transesterification of a wide range of substrates, often with high stereoselectivity. researchgate.netnih.gov This allows for the kinetic resolution of racemic alcohols or acids, a process where one enantiomer reacts preferentially, yielding both an enantioenriched ester and the unreacted enantiomer of the starting material. mdpi.com Lipase-catalyzed hydrolysis of esters can also be performed chemoselectively, for instance, to achieve monohydrolysis of a symmetric diester to produce an unsymmetrical product. nih.gov Engineered enzymes, such as protoglobin nitrene transferases, have even been developed to catalyze the direct enantioselective amination of C-H bonds in carboxylic acid esters to form α-amino esters. nih.gov

Advanced Synthetic Techniques and Flow Chemistry for this compound Production

Modern synthetic chemistry is increasingly adopting advanced technologies to intensify processes, reduce reaction times, and improve safety and scalability. Flow chemistry and microwave-assisted synthesis are two such prominent techniques.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures directly and efficiently. This method can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities by minimizing the formation of byproducts. nih.gov

The Fischer esterification, a key reaction for producing the ester moiety of the target compound, is particularly amenable to microwave enhancement. For example, the synthesis of Benzocaine (Ethyl 4-aminobenzoate), a close analogue, has been successfully performed using microwave irradiation, refluxing p-aminobenzoic acid in ethanol with an acid catalyst for just 25 minutes. indexcopernicus.com Similarly, various amino acids have been efficiently esterified with different alcohols under solventless, microwave-assisted conditions. nih.gov This technique offers a rapid and environmentally benign route for producing esters. organic-chemistry.orgdocumentsdelivered.com The significant acceleration is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that surpasses what can be achieved with conventional heating methods. ijprdjournal.com

Photochemical Routes to this compound Derivatives

Photochemical reactions, initiated by the absorption of light, can provide unique pathways to complex molecules that are often inaccessible through traditional thermal methods. While specific photochemical syntheses of this compound are not extensively documented in publicly available literature, the photoreactivity of related anthranilate esters suggests potential routes to its derivatives.

Research into the photochemistry of anthranilic acid derivatives has revealed that these compounds can undergo various transformations upon irradiation. For instance, studies on methyl anthranilate have shown it can participate in photosensitized reactions, which could be harnessed for derivatization. The core principle involves the excitation of the molecule to a higher energy state, where it can undergo reactions such as rearrangements, cyclizations, or additions.

A potential photochemical approach to synthesize derivatives of this compound could involve the photocyclization of a suitable precursor. For example, a photochemical Norrish-type reaction could be envisioned for the synthesis of heterocyclic systems fused to the benzoate (B1203000) ring. While a direct synthesis of the target compound via a photochemical route is not established, the following table summarizes photoreactions on analogous aromatic systems, providing a basis for potential future research.

Table 1: Examples of Photochemical Reactions on Aromatic Amines and Esters

| Reactant | Reaction Type | Product Type | Light Source | Key Findings |

|---|---|---|---|---|

| Methyl N-methylanthranilate | Rearrangement | N-2-methoxycarbonylbenzylideneamine | High-pressure mercury lamp | Irradiation in acetonitrile (B52724) leads to a rearranged imine product. |

| Acyclic aryl triazine precursors | Photocyclization | Substituted benzotriazin-4(3H)-ones | Violet light (420 nm) | A nitrogen-centered nih.govnih.gov-H shift related to Norrish type II reactions. |

| 4-Methylanisole with tetranitromethane | Photochemical nitration | Isomeric nitro-trinitromethyl adducts | Photolysis of charge-transfer complex | Demonstrates photochemical functionalization of an alkyl-substituted aromatic ring. |

Continuous Flow Methodologies for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of fine chemicals and active pharmaceutical ingredients. The application of flow chemistry to the synthesis of aromatic amines and esters is well-documented and offers significant advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.

While a specific continuous flow synthesis for this compound has not been detailed in the literature, the synthesis of the parent compound, methyl anthranilate, has been successfully demonstrated in a microchannel reactor. This process, involving the Hofmann rearrangement of phthalimide (B116566) followed by esterification, highlights the potential for adapting such a setup for the synthesis of its 4-ethyl derivative. aidic.it The key advantages of a continuous flow approach include enhanced heat and mass transfer, which allows for better temperature control and improved reaction selectivity.

A hypothetical continuous flow synthesis of this compound could start from 4-ethylphthalic anhydride. This starting material would undergo amidation, followed by a Hofmann rearrangement and esterification in a continuous multi-step process. The use of a flow reactor would allow for the safe handling of intermediates and reagents, and the precise control of residence time and temperature at each stage of the reaction sequence.

The table below summarizes relevant examples of continuous flow synthesis for related aromatic compounds, which could inform the design of a process for this compound.

Table 2: Continuous Flow Synthesis of Aromatic Amines and Esters

| Target Compound | Starting Materials | Reactor Type | Key Advantages | Throughput/Yield |

|---|---|---|---|---|

| Methyl Anthranilate | Phthalimide, Sodium Hypochlorite, Methanol | Microchannel Reactor | Improved safety, higher yield and purity, reduced energy consumption. aidic.it | 80.3% yield, 98.5% purity. aidic.it |

| Substituted Benzotriazin-4(3H)-ones | Acyclic aryl triazine precursors | Photochemical Flow Reactor | Excellent yields in short residence times without additives. | High chemical yields in 10 min residence time. |

| N-Arylhydroxylamines | Nitroarenes | Packed-Bed Reactor | Enhanced safety, efficient hydrogenation. | >99% selectivity. |

| Toxic Ethyl Diazoacetate | Glycine ethyl ester, Sodium nitrite | Integrated Microfluidic System | Safe in-situ generation and utilization of a hazardous reagent. | Not specified. |

The scalability of such a process is a key advantage of continuous flow technology. By running the reactor for extended periods or by "numbering-up" (using multiple reactors in parallel), large quantities of the target compound can be produced on demand. This approach avoids the challenges associated with scaling up batch reactions, such as inconsistent heat transfer and mixing. The development of a continuous flow process for this compound would represent a significant advancement in its manufacturing, offering a safer, more efficient, and scalable production method.

Reaction Mechanisms and Kinetic Studies Involving Methyl 2 Amino 4 Ethylbenzoate

Mechanistic Elucidation of Ester Hydrolysis and Transesterification of Methyl 2-amino-4-ethylbenzoate

The ester functional group is a primary site of reactivity in this compound, readily undergoing hydrolysis and transesterification under appropriate conditions.

Ester Hydrolysis: The hydrolysis of benzoate (B1203000) esters is most commonly achieved under basic conditions, proceeding through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov This process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition forms a transient, high-energy tetrahedral intermediate. libretexts.org The intermediate then collapses, reforming the carbonyl double bond and expelling the methoxide ion (-OCH3) as the leaving group. In the final step, a rapid acid-base reaction occurs where the strongly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol (B129727). libretexts.org

The general mechanism is as follows:

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A negatively charged tetrahedral intermediate is formed.

Leaving Group Removal: The intermediate collapses, eliminating the methoxide ion.

Deprotonation: The methoxide ion deprotonates the carboxylic acid.

Transesterification: Transesterification involves the conversion of one ester to another by exchanging the alkoxy group. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: Similar to hydrolysis, this mechanism involves the nucleophilic attack of an alkoxide (e.g., ethoxide, RO-) on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then expels the original alkoxy group (methoxide) to yield the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: This pathway involves a sequence of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of the new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate after deprotonation. Subsequent protonation of the original methoxy group makes it a good leaving group (methanol), and its elimination, followed by deprotonation of the carbonyl, regenerates the catalyst and forms the final ester product. masterorganicchemistry.com

Investigation of Amine Group Reactivity: Acylation, Alkylation, and Condensation Mechanisms

The primary amino group (-NH2) on the aromatic ring is a potent nucleophile, making it a key site for various chemical transformations.

Acylation: Primary and secondary amines readily react with acylating agents like acid chlorides and acid anhydrides to form amides. libretexts.org The reaction with this compound proceeds via a nucleophilic addition-elimination mechanism. The nitrogen's lone pair of electrons attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion (or carboxylate for an anhydride) as the leaving group. A base, such as pyridine or even a second equivalent of the amine, is often used to neutralize the HCl byproduct. libretexts.orgfiveable.me The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org

Alkylation: The amine group can be alkylated by reacting with alkyl halides. This reaction typically follows an SN2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. msu.edu However, direct alkylation of primary aromatic amines is often difficult to control. The product of the initial reaction, a secondary amine, is also nucleophilic and can compete with the starting material for the alkyl halide. This can lead to a mixture of mono- and di-alkylated products, and even the formation of a quaternary ammonium (B1175870) salt through over-alkylation. libretexts.orgmsu.edu

Condensation: The nucleophilic amine can participate in condensation reactions with various electrophiles.

With Carbonyls: Reaction with aldehydes or ketones can form enamines (from secondary amines) or imines (from primary amines). fiveable.me

With Other Esters or Acids: Condensation with other carboxylic acids or their derivatives can lead to the formation of more complex molecules. For instance, condensation between methyl 2-aminobenzoate (B8764639) and 4-hydroxy-coumarin has been used to synthesize methyl 2-(2-oxo-2H-chromen-4-yl-amino)-benzoate. nih.gov Similarly, condensation reactions with dicarboxylic acids in the presence of reagents like polyphosphoric acid (PPA) are used to create heterocyclic structures. mdpi.com

Aromatic Ring Electrophilic and Nucleophilic Substitution Mechanisms

The substituents on the benzene (B151609) ring of this compound dictate its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. fiveable.me This strong activation arises from the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. The ethyl group is a weak activating group, also directing ortho and para. The methyl ester group is a deactivating group and a meta-director.

Given the powerful directing effect of the amino group, electrophiles will preferentially add to the positions ortho and para to it (positions 3 and 5).

Mechanism: A common example is Friedel-Crafts acylation. A Lewis acid catalyst (e.g., AlCl3) activates an acyl halide to form a resonance-stabilized acylium ion. masterorganicchemistry.com The electron-rich aromatic ring of this compound then attacks this powerful electrophile. The final step is the deprotonation of the resulting sigma complex to restore aromaticity. masterorganicchemistry.comyoutube.com Due to the strong activation by the amine, reactions like halogenation, nitration, and sulfonation are expected to proceed readily. fiveable.me

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally not favored on this molecule. Such reactions typically require the presence of strong electron-withdrawing groups (like -NO2) to stabilize the negative charge of the Meisenheimer intermediate and a good leaving group (like a halide) on the ring. This compound lacks these features.

Kinetic Analysis of Key Transformations Involving this compound Intermediates

For the hydrolysis of esters, the reaction typically follows pseudo-first-order kinetics under a constant concentration of hydroxide ions. researchgate.netnih.gov The observed rate constant (kobs) can be described by an equation that accounts for different reaction pathways, including solvent-assisted and hydroxide-catalyzed hydrolysis. researchgate.net

Kinetic studies on the hydrolysis of various benzoate esters demonstrate the influence of substituents on reaction rates. The data below for related esters illustrate these principles.

Data is for illustrative purposes, compiled from studies on various benzoate esters, and does not represent direct measurements on this compound. nih.govnih.gov

The rate of hydrolysis is directly influenced by temperature, with the rate constant increasing as temperature rises. nih.gov Similarly, in base-catalyzed hydrolysis, the rate increases with pH (and thus hydroxide ion concentration). nih.gov

Role of Intermediates and Transition States in this compound Reaction Pathways

The mechanisms of the reactions discussed are characterized by specific intermediates and transition states that determine the reaction's energetic landscape.

Ester Hydrolysis and Transesterification: The key intermediate in both base- and acid-catalyzed pathways is the tetrahedral intermediate . In the BAC2 mechanism, this is a high-energy, negatively charged species formed after the initial nucleophilic attack. researchgate.net The rate-determining step is typically the formation of this intermediate. nih.gov The transition state leading to it involves the partial formation of the bond between the nucleophile and the carbonyl carbon and partial breaking of the carbonyl π-bond.

Amine Alkylation (SN2): This reaction proceeds through a single, concerted trigonal bipyramidal transition state . libretexts.org In this state, the nucleophilic nitrogen is partially bonded to the alkyl carbon, while the bond between the carbon and the leaving group is partially broken. There are no discrete intermediates in an SN2 reaction.

Electrophilic Aromatic Substitution (EAS): The central intermediate in EAS is the sigma complex (or arenium ion) . This is a resonance-stabilized carbocation formed when the electrophile attacks the aromatic ring, temporarily disrupting its aromaticity. youtube.com The formation of this intermediate is typically the rate-determining step. The transition state leading to the sigma complex involves the partial formation of the new carbon-electrophile bond and the localization of π-electrons.

Derivatization Strategies and Analogue Development Based on Methyl 2 Amino 4 Ethylbenzoate Scaffolds

Structural Modifications of the Ester Moiety for Novel Analogue Generation

The ester group of Methyl 2-amino-4-ethylbenzoate is a prime site for structural alterations, offering pathways to amides, carboxylic acids, and alcohols, each serving as a precursor for further derivatization.

The conversion of the methyl ester to an amide is a fundamental derivatization strategy. This transformation is typically achieved by reacting this compound with a primary or secondary amine. This reaction, often referred to as aminolysis, results in the formation of an N-substituted 2-amino-4-ethylbenzamide. The reaction conditions can be controlled to favor the desired amide product. The resulting amides can possess significantly different physicochemical properties compared to the parent ester, which can be advantageous for various applications. For instance, the formation of benzothiazole (B30560) amide derivatives has been achieved through nucleophilic acyl substitution reactions between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds, suggesting a similar approach could be employed with derivatives of this compound. rsc.orgnih.gov

A variety of amines can be utilized in this reaction, leading to a diverse library of amide analogues. The general reaction is depicted below:

This compound + R¹R²NH → N-R¹,N-R²-2-amino-4-ethylbenzamide + Methanol (B129727)

| Reagent | Product |

| Ammonia | 2-amino-4-ethylbenzamide |

| Primary Amine (RNH₂) | N-alkyl/aryl-2-amino-4-ethylbenzamide |

| Secondary Amine (R₂NH) | N,N-dialkyl/diaryl-2-amino-4-ethylbenzamide |

This amidation can also be a key step in the synthesis of more complex heterocyclic systems.

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-amino-4-ethylbenzoic acid, under either acidic or basic conditions. This carboxylic acid derivative is a versatile intermediate for a multitude of further chemical transformations.

The hydrolysis reaction is a standard procedure in organic synthesis and provides a crucial stepping stone for creating a new set of analogues. Once formed, the 2-amino-4-ethylbenzoic acid can undergo a variety of reactions, including:

Esterification: Reaction with different alcohols to generate a series of novel esters.

Amide Coupling: Activation of the carboxylic acid followed by reaction with amines to produce a diverse range of amides, complementing the direct aminolysis of the methyl ester.

Reduction: Conversion of the carboxylic acid to the corresponding primary alcohol.

The general hydrolysis reaction is as follows:

This compound + H₂O (in acid or base) → 2-amino-4-ethylbenzoic acid + Methanol

| Reaction Type | Reagent | Product |

| Esterification | R-OH | Alkyl/Aryl 2-amino-4-ethylbenzoate |

| Amide Coupling | R₂NH | N,N-disubstituted-2-amino-4-ethylbenzamide |

The methyl ester group can be reduced to a primary alcohol, yielding (2-amino-4-ethylphenyl)methanol. This transformation opens up another avenue for analogue development. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with a Lewis acid.

The resulting amino alcohol is a valuable synthon. The hydroxyl group can be further functionalized through various reactions, such as:

Oxidation: Re-oxidation to the aldehyde or carboxylic acid under controlled conditions.

Esterification: Reaction with carboxylic acids or their derivatives to form new esters.

Etherification: Conversion to ethers by reaction with alkyl halides.

Halogenation: Replacement of the hydroxyl group with a halogen, creating a reactive site for nucleophilic substitution.

The general reduction reaction is:

This compound + Reducing Agent → (2-amino-4-ethylphenyl)methanol

| Transformation | Reagent | Product Class |

| Oxidation | Oxidizing Agent | 2-amino-4-ethylbenzaldehyde or 2-amino-4-ethylbenzoic acid |

| Esterification | R-COOH | (2-amino-4-ethylphenyl)methyl esters |

| Etherification | R-X | (2-amino-4-ethylphenyl)methyl ethers |

Functionalization of the Primary Amine Group of this compound

The primary amine at the 2-position of the benzene (B151609) ring is a key nucleophilic center, providing numerous opportunities for derivatization and the construction of complex molecular architectures.

The primary amine of this compound can be readily functionalized through N-alkylation or N-acylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups to the nitrogen atom, leading to secondary or tertiary amines.

N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of N-acyl derivatives (amides). This is a common strategy to introduce a wide variety of substituents. For example, N-acylhydrazones can be synthesized, which are known to possess diverse biological activities. semanticscholar.orgnih.gov

| Reaction Type | Reagent | Product Class |

| N-Alkylation | R-X | Methyl 2-(alkylamino)-4-ethylbenzoate |

| N-Acylation | R-COCl | Methyl 2-(acylamino)-4-ethylbenzoate |

These reactions provide a straightforward method for generating a library of analogues with diverse functionalities attached to the amine nitrogen.

The primary amine, in conjunction with the ortho-disposed ester group, serves as an excellent precursor for the synthesis of various fused heterocyclic systems. These cyclization reactions are of great interest in medicinal chemistry due to the prevalence of such scaffolds in bioactive molecules.

A prominent example is the synthesis of quinazolinones . The reaction of anthranilic acid derivatives with various reagents is a well-established route to quinazolinones. mdpi.comnih.govnih.govtandfonline.com For instance, substituted anthranilic acids can be condensed with chloro-acyl chlorides, followed by reaction with amines to form tricyclic quinazolinone derivatives. nih.gov Similarly, this compound can be expected to undergo cyclocondensation reactions to form 4(3H)-quinazolinones. A common approach involves the reaction with an appropriate one-carbon source, such as formamide (B127407) or orthoesters, often in the presence of a catalyst. tandfonline.com

Another important class of heterocycles that can be synthesized are pyrimidines . The condensation of amidines with 1,3-dicarbonyl compounds or their equivalents is a classical method for pyrimidine (B1678525) synthesis. bu.edu.eg Derivatives of this compound can be envisioned to participate in similar cyclization strategies to form fused pyrimidine systems. For instance, reaction with β-keto esters can lead to the formation of pyrido[1,2-a]pyrimidin-4-ones. ysu.am

| Heterocycle | Typical Reagents |

| Quinazolinone | Formamide, Orthoesters, Acyl Chlorides |

| Pyrimidine | β-Ketoesters, Amidines |

| Benzoxazinone | Acetic Anhydride (B1165640) |

The ability to construct these diverse heterocyclic systems from the this compound scaffold highlights its significance as a versatile building block in synthetic organic chemistry.

Schiff Base and Imine Chemistry from the Amino Group

The primary amino group in this compound is a key site for derivatization, readily undergoing condensation reactions with aldehydes and ketones to form Schiff bases, which contain a carbon-nitrogen double bond (imine or azomethine). researchgate.netedu.krd This reaction is typically achieved by refluxing the amine with the corresponding carbonyl compound, often in the presence of an acid catalyst like glacial acetic acid. jetir.org

The formation of these imines introduces a new dimension to the molecular architecture, allowing for the incorporation of a wide range of substituents. ijiet.com The resulting Schiff bases can exhibit varied electronic and steric properties, influenced by the nature of the aldehyde or ketone used in the synthesis. jetir.orginternationaljournalcorner.com For instance, the reaction with aromatic aldehydes can introduce additional phenyl rings, potentially influencing the compound's conformational flexibility and intermolecular interactions. nih.govamazonaws.com

Table 1: Examples of Schiff Base Formation from Aminobenzoate Derivatives

| Amine Reactant | Carbonyl Reactant | Catalyst | Product | Reference |

|---|---|---|---|---|

| p-Chloroaniline | m-Nitrobenzaldehyde | Glacial Acetic Acid | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | jetir.org |

| Ethyl 2-aminobenzoate (B8764639) | 4-Bromobenzaldehyde | Methanesulfonic Acid | Ethyl (E)-2-((4-bromobenzylidene)amino)benzoate | amazonaws.com |

The imine linkage itself is not merely a passive linker; its C=N double bond can participate in various chemical transformations. wikipedia.org The lone pair of electrons on the nitrogen atom can also be involved in coordination with metal ions, making these Schiff bases valuable ligands in coordination chemistry. jetir.org

Aromatic Ring Functionalization and Substitution Patterns in this compound

The benzene ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the molecule's properties. The existing amino and ethyl groups on the ring direct the position of incoming substituents.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can profoundly impact the electronic and lipophilic character of the molecule. The amino group is a strong activating group and an ortho-, para-director, while the ethyl group is a weak activating group and also an ortho-, para-director. The ester group is a deactivating group and a meta-director. The interplay of these directing effects will determine the regioselectivity of halogenation.

Nitration: The nitration of benzoate (B1203000) rings is a well-established electrophilic aromatic substitution reaction. aiinmr.com Typically carried out using a mixture of nitric acid and sulfuric acid, this reaction introduces a nitro (-NO2) group onto the ring. youtube.com The ester group in methyl benzoate directs the incoming nitro group to the meta position. aiinmr.com However, in this compound, the powerful ortho-, para-directing influence of the amino group would likely dominate, leading to nitration at positions ortho or para to the amino group. The exact substitution pattern would depend on the reaction conditions and the steric hindrance posed by the existing substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been widely applied in the synthesis of complex organic molecules, including pharmaceuticals. researchgate.netacs.org To utilize these reactions, the this compound scaffold would first need to be functionalized with a suitable handle, such as a halogen atom (Br, I) or a triflate group. This halogenated or triflated derivative can then participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. nih.gov This would allow for the introduction of new aryl or heteroaryl groups onto the benzoate ring, creating biaryl structures.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would enable the attachment of various alkenyl groups to the aromatic ring of a halogenated this compound derivative. youtube.comrsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This method would be used to introduce alkynyl moieties onto the benzoate ring, leading to the formation of arylalkynes. acs.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Reactants | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Palladium Catalyst + Base | C(sp2)-C(sp2) or C(sp2)-C(sp3) | nih.gov |

| Heck | Unsaturated Halide + Alkene | Palladium Catalyst + Base | C(sp2)-C(sp2) | wikipedia.orgorganic-chemistry.org |

By combining the derivatization strategies discussed above, it is possible to design and synthesize poly-functionalized analogues of this compound. For example, a synthetic sequence could involve:

Nitration or halogenation of the aromatic ring.

Formation of a Schiff base from the amino group.

A palladium-catalyzed cross-coupling reaction on the halogenated or nitrated position.

This multi-step approach allows for the creation of a diverse library of compounds with tailored electronic, steric, and physicochemical properties. The strategic introduction of multiple functional groups can lead to molecules with complex three-dimensional structures and specific interaction capabilities.

Development of Supramolecular Structures and Self-Assembled Systems from this compound Building Blocks

The functional groups present in this compound and its derivatives—namely the amino group, the ester carbonyl, and the aromatic ring—provide multiple sites for non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, can drive the self-assembly of these molecules into ordered supramolecular structures. beilstein-journals.org

The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. researchgate.netnih.gov Studies on similar aminobenzoate systems have shown that intermolecular hydrogen bonds play a crucial role in their crystal packing and solution-state aggregation. ucl.ac.ukmdpi.com For instance, aminobenzoic acid derivatives have been observed to form hydrogen-bonded dimers in solution. ucl.ac.uk

The aromatic ring can participate in π-π stacking interactions, further stabilizing the self-assembled structures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of various architectures, such as chains, sheets, or more complex three-dimensional networks. acs.orguit.no The specific nature of the self-assembled structure will be influenced by factors such as the substitution pattern on the aromatic ring, the solvent, and the temperature. The ability of aminobenzoate derivatives to self-assemble on surfaces has also been investigated, demonstrating their potential as building blocks for functional materials. acs.orgresearchgate.netnih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization of Methyl 2 Amino 4 Ethylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For Methyl 2-amino-4-ethylbenzoate, ¹H and ¹³C NMR spectra would provide the initial and most crucial structural confirmation. The expected chemical shifts are predicted based on the electronic environment of each nucleus. The electron-donating amino group (-NH₂) and ethyl group (-CH₂CH₃), along with the electron-withdrawing methyl ester group (-COOCH₃), create a distinct pattern of signals for the aromatic protons and carbons.

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H NMR (Chemical Shift (δ), Multiplicity, Coupling Constant (J), Integration) | Predicted ¹³C NMR (Chemical Shift (δ)) |

| -CH₂CH₃ | δ 1.2 ppm (t, J = 7.6 Hz, 3H) | δ 15.5 |

| -CH₂ CH₃ | δ 2.5 ppm (q, J = 7.6 Hz, 2H) | δ 28.0 |

| -COOCH₃ | δ 3.8 ppm (s, 3H) | δ 51.5 |

| -NH₂ | δ 4.5 ppm (br s, 2H) | - |

| Ar-H (C5-H) | δ 6.5 ppm (dd, J = 8.0, 1.5 Hz, 1H) | δ 115.0 |

| Ar-H (C3-H) | δ 6.7 ppm (d, J = 1.5 Hz, 1H) | δ 117.0 |

| Ar-H (C6-H) | δ 7.8 ppm (d, J = 8.0 Hz, 1H) | δ 132.0 |

| Ar-C (C1) | - | δ 108.0 |

| Ar-C (C4) | - | δ 148.0 |

| Ar-C (C2) | - | δ 150.0 |

| C =O | - | δ 168.0 |

Note: Predicted values are based on standard additive models and data from analogous compounds. Actual experimental values may vary.

While 1D NMR provides essential data, 2D NMR experiments are critical for assembling the molecular puzzle, especially for more complex derivatives. These techniques reveal correlations between nuclei, confirming the bonding framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key COSY correlation would be observed between the methylene (B1212753) protons (δ ~2.5 ppm) and the methyl protons (δ ~1.2 ppm) of the ethyl group, confirming their connectivity. Correlations between the aromatic protons would also be visible, helping to assign their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons to which they are attached. It is used to definitively assign the chemical shift of each carbon atom that bears a proton. For instance, the aromatic proton at δ ~7.8 ppm would show a correlation to the aromatic carbon at δ ~132.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For example, the protons of the ester's methyl group (δ ~3.8 ppm) would show an HMBC correlation to the carbonyl carbon (δ ~168.0 ppm), confirming the ester functionality. Similarly, the methylene protons of the ethyl group (δ ~2.5 ppm) would correlate to the aromatic carbons C3, C4, and C5, confirming the attachment point of the ethyl group to the benzene (B151609) ring.

Expected 2D NMR Correlations for this compound:

| Proton Signal (δ ppm) | COSY Correlations (δ ppm) | HMQC/HSQC Correlations (δ ppm) | HMBC Correlations (δ ppm) |

| 1.2 (-CH₃) | 2.5 | 15.5 | 28.0 |

| 2.5 (-CH₂) | 1.2 | 28.0 | 15.5, 115.0, 117.0, 148.0 |

| 3.8 (-OCH₃) | None | 51.5 | 168.0 |

| 6.5 (C5-H) | 7.8 | 115.0 | 108.0, 117.0, 148.0 |

| 6.7 (C3-H) | None | 117.0 | 108.0, 115.0, 148.0, 150.0 |

| 7.8 (C6-H) | 6.5 | 132.0 | 108.0, 115.0, 150.0, 168.0 |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical property in pharmaceuticals and material science, as different polymorphs can have different stabilities, dissolution rates, and bioavailability. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for characterizing these different solid forms. rsc.orggcms.cz

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in SS-NMR these interactions provide rich structural information. chemicalbook.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. Subtle differences in the ¹³C chemical shifts can distinguish between different polymorphs, as the shifts are highly sensitive to the local electronic environment, which is influenced by the crystal packing arrangement. rsc.org For this compound, SS-NMR could be used to:

Identify and quantify different polymorphic forms in a bulk sample.

Study the stability of a particular crystalline form under different conditions.

Provide insights into intermolecular interactions, such as hydrogen bonding involving the amino group, within the crystal lattice. chemicalbook.com

This compound is an achiral molecule and therefore does not have enantiomers. Standard NMR spectra of this compound would not be affected by chiral environments.

However, this technique becomes crucial for chiral derivatives. If a stereocenter were introduced into the molecule (for example, creating a derivative like Methyl 2-amino-4-(1-hydroxyethyl)benzoate), it would exist as a pair of enantiomers. In a standard achiral solvent, these enantiomers would have identical NMR spectra. To determine the enantiomeric purity (or enantiomeric excess, ee), chiral NMR methods are employed. This can be achieved by:

Using Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a CDA to form a mixture of diastereomers. Diastereomers have different physical properties and thus distinct NMR spectra, allowing for the integration of signals to determine their ratio. chemspider.com

Using Chiral Solvating Agents (CSAs): The sample is dissolved in a chiral solvent or with a chiral additive that forms transient, weak diastereomeric complexes with the enantiomers. This can induce small but measurable differences in the chemical shifts of the enantiomers, enabling their quantification. beilstein-journals.orgscbt.com

Advanced Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass based on the masses of its constituent isotopes.

For this compound (C₁₀H₁₃NO₂), HRMS would be used to confirm its elemental composition. The instrument would detect the protonated molecule, [M+H]⁺.

Calculated Exact Mass for this compound:

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₄NO₂⁺ | 180.10190 |

An experimental HRMS measurement matching this value would provide strong evidence for the assigned molecular formula, distinguishing it from other formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions (product ions) are then analyzed, providing detailed structural information. nih.gov The fragmentation pattern is like a fingerprint for a molecule and helps to elucidate its structure.

For the protonated this compound ion ([M+H]⁺, m/z 180.1), a plausible fragmentation pathway can be predicted. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group, while aromatic compounds often undergo cleavages related to their substituents.

Plausible MS/MS Fragmentation Pathway for [C₁₀H₁₃NO₂ + H]⁺:

Loss of Methanol (B129727) (-CH₃OH): A common fragmentation for methyl esters, leading to a stable acylium ion.

[M+H]⁺ → [C₉H₁₀NO]⁺ + CH₃OH

Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond.

[M+H]⁺ → [C₉H₁₁NO]⁺ + •OCH₃

Loss of the Ethyl Group (-CH₂CH₃): Benzylic cleavage is a favorable process. Loss of an ethyl radical from the molecular ion would result in a fragment.

[M+H]⁺ → [C₈H₉NO₂]⁺ + •CH₂CH₃

Predicted Key Fragment Ions in MS/MS Spectrum:

| Predicted m/z | Proposed Fragment Formula | Proposed Neutral Loss |

| 180.1 | [C₁₀H₁₄NO₂]⁺ | - (Precursor Ion) |

| 165.1 | [C₉H₁₁NO₂]⁺ | •CH₃ (from ethyl) |

| 148.1 | [C₉H₁₀NO]⁺ | CH₃OH |

| 149.1 | [C₉H₁₁NO]⁺ | •OCH₃ |

| 120.1 | [C₈H₁₀N]⁺ | CH₃OH + CO |

Analysis of these fragmentation pathways provides unambiguous confirmation of the connectivity of the functional groups, such as the presence and location of the methyl ester and the ethyl group on the aminobenzoate core.

Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique for the separation and characterization of isomeric molecules that are indistinguishable by mass spectrometry alone. polyu.edu.hknih.gov This method separates gas-phase ions based on their size, shape, and charge, providing an additional dimension of separation. polyu.edu.hk For derivatives of this compound, such as positional isomers where the amino and ethyl groups are located at different positions on the benzoate (B1203000) ring, IM-MS offers a robust solution for their differentiation.

Isomers, possessing the same mass-to-charge (m/z) ratio, cannot be resolved by a conventional mass spectrometer. nih.gov However, their distinct three-dimensional structures result in different collision cross-sections (CCS) as they drift through a buffer gas under the influence of an electric field. polyu.edu.hk More compact isomers will experience fewer collisions and travel faster, while more extended isomers will have a larger CCS and exhibit longer drift times. This differential mobility allows for their separation prior to mass analysis. nih.gov

Vibrational Spectroscopy (IR and Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups and conformational structure of molecules. These methods probe the vibrational modes of a molecule, which are sensitive to the molecular environment, bonding, and symmetry.

Infrared Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its primary amine, ester, and substituted aromatic ring moieties.

The primary amine (-NH₂) group is readily identified by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. pressbooks.pubucalgary.ca The presence of two distinct peaks in this region is a hallmark of a primary amine. youtube.comlibretexts.org The ester functional group presents a very strong and sharp absorption band for the carbonyl (C=O) stretch, typically found around 1700-1750 cm⁻¹. welcomehomevetsofnj.org Additionally, the C-O stretching vibrations of the ester are expected to produce strong bands in the 1100-1300 cm⁻¹ region. ucalgary.ca

Aromatic C-H stretching vibrations are generally observed as weaker bands just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring also gives rise to characteristic C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹), which can provide further structural confirmation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Ester | C=O Stretch | ~1700 - 1750 | Strong, Sharp |

| Ester | C-O Stretch | 1100 - 1300 | Strong |

| Aromatic | C-H Stretch | >3000 | Weak to Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium |

| Alkyl | C-H Stretch | 2850-2960 | Medium |

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing detailed insights into the molecular vibrations and structural framework of this compound. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

Due to the C₂ᵥ symmetry of the aniline (B41778) moiety (as a substituted derivative), its normal modes are all Raman-active. ias.ac.in The analysis of the Raman spectrum, often in conjunction with computational methods like Density Functional Theory (DFT), can allow for the precise assignment of vibrational modes and a deeper understanding of the molecular structure and conformation. smsjournals.com

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a molecule in its solid state. These techniques provide precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

For this compound, an SC-XRD analysis would provide unambiguous confirmation of the connectivity of the atoms and the substitution pattern on the benzene ring. It would also reveal detailed conformational information, such as the planarity of the benzoate group and the orientation of the ethyl substituent. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, which govern the solid-state architecture. Although a specific crystal structure for this exact compound is not publicly available, the methodology remains the definitive approach for its structural elucidation.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-N, C=O, C-O) |

| Bond Angles | Angles between all bonded atoms (e.g., O-C-O, C-N-H) |

| Torsion Angles | Dihedral angles defining the molecular conformation |

Powder X-ray Diffraction for Polymorphic Forms and Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. It is particularly crucial for identifying different crystalline forms, known as polymorphs, which can exhibit distinct physical and chemical properties. core.ac.ukrsc.org Polymorphism is a common phenomenon in organic molecules like aminobenzoic acid derivatives. acs.orgul.iersc.org

The PXRD pattern is a fingerprint of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ). Each polymorph of this compound would produce a unique PXRD pattern due to differences in their crystal lattice and molecular packing. Therefore, PXRD is an indispensable tool for screening for polymorphism, ensuring batch-to-batch consistency, and monitoring phase transitions during manufacturing and storage. The technique can also be used for quantitative phase analysis to determine the relative amounts of different polymorphs in a mixture.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives. These methodologies exploit subtle differences in the physicochemical properties of analytes to achieve separation, providing critical information on purity, concentration, and in the case of chiral derivatives, enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, typically employing a nonpolar stationary phase and a polar mobile phase.

The separation of aromatic amines and their derivatives, including aminobenzoate esters, is influenced by several factors such as the type of stationary phase, mobile phase composition, pH, and temperature. For this compound, a C18 or C8 column would provide a suitable stationary phase, offering hydrophobic interactions with the analyte.

A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govnih.gov The gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture. The pH of the mobile phase can be adjusted to control the ionization state of the amino group, thereby influencing retention time.

Detection is commonly achieved using a UV detector, as the benzene ring in this compound exhibits strong UV absorbance. nih.govsielc.com The wavelength of detection is typically set at or near the absorption maximum of the analyte to ensure high sensitivity. For related aminobenzoate compounds, detection wavelengths are often in the range of 254 nm to 305 nm. derpharmachemica.comijpsdronline.com

A hypothetical HPLC method for the purity assessment of this compound is outlined in the interactive table below.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value | Rationale |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic interaction for separation of aromatic amines. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to protonate the amine, influencing retention. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. sielc.com |

| Gradient | 20% B to 80% B over 15 min | Allows for the elution of a range of polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | 254 nm | A common wavelength for detecting aromatic compounds. |

| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |

| Expected Retention Time | ~8-12 min | Dependent on the exact gradient and column chemistry. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com However, compounds containing polar functional groups like the amino group in this compound are often not sufficiently volatile for direct GC analysis. gcms.czsigmaaldrich.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. jfda-online.comyoutube.com

Common derivatization strategies for amines include silylation and acylation. gcms.cz Silylation involves the replacement of the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Acylation involves the reaction of the amino group with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar amide derivative.

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification.

For a TMS derivative of this compound, the mass spectrum would be expected to show a molecular ion peak (M+•) and characteristic fragment ions resulting from the loss of methyl groups (M-15) and other fragments from the silyl (B83357) group and the original molecule.

The following interactive table outlines a potential GC-MS method for the analysis of a derivatized form of this compound.

Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value | Rationale |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | A common and effective silylating agent for amines. |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-polarity column suitable for a wide range of analytes. |

| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) | A typical temperature program to separate compounds with varying volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. fu-berlin.de |

| Mass Range | m/z 50-500 | A suitable range to capture the molecular ion and key fragment ions. |

Chiral Chromatography for Enantiomer Separation (if applicable for derivatives)

While this compound itself is not chiral, its derivatives can be. For instance, if the amino group is reacted with a chiral reagent, a pair of diastereomers will be formed. Alternatively, if a chiral center is introduced elsewhere in the molecule through synthesis, enantiomers will be present. The separation of these enantiomers is crucial in many fields, particularly in the pharmaceutical industry. libretexts.orglibretexts.orgwikipedia.org

Chiral chromatography is the most widely used technique for the separation of enantiomers. acs.orgsigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including those with amine functionalities. nih.gov

The choice of mobile phase is critical for achieving good enantiomeric separation. In normal-phase chiral chromatography, a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is often used. In reversed-phase mode, aqueous buffers with organic modifiers are employed.

The development of a chiral separation method often involves screening different CSPs and mobile phase compositions to find the optimal conditions for resolution.

The interactive table below presents a hypothetical chiral HPLC method for the separation of enantiomers of a chiral derivative of this compound.

Interactive Data Table: Hypothetical Chiral HPLC Parameters for a Derivative of this compound

| Parameter | Value | Rationale |

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | A versatile CSP known for its broad enantioselectivity for a variety of compounds. |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | A common mobile phase for normal-phase chiral separations. |

| Flow Rate | 0.8 mL/min | A typical flow rate for this type of column and mobile phase. |

| Column Temperature | 25 °C | Temperature can influence enantioselectivity. |

| Detection Wavelength | 254 nm | Based on the UV absorbance of the aromatic ring. |

| Expected Outcome | Baseline separation of the two enantiomers. | The differential interaction with the CSP leads to different retention times. |

Other Advanced Spectroscopic Techniques

Beyond the core techniques of NMR and mass spectrometry, other advanced spectroscopic methods provide valuable insights into the electronic structure and, where applicable, the stereochemistry of this compound and its derivatives.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. researchgate.netresearchgate.net For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.